Enantiomeric Composition: Racemic Mixture vs. Single Enantiomers for Peptide SAR Studies
The target compound (CAS 159749-28-7) is a racemic (1:1) mixture of (R)- and (S)-enantiomers, which contrasts with its single enantiomer analogs. Procurement of the racemate is appropriate for initial screens or achiral synthetic steps. However, for chiral applications, (S)-Boc-azetidine-2-carboxylic acid (CAS 51077-14-6) is available with a purity of ≥ 99.95% by chiral HPLC . In a direct comparator study, the incorporation of the (S)-enantiomer (Aze) into endomorphin-2 (EM-2) peptide analogs yielded a Ki value of 0.44 nM at the μ-opioid receptor, demonstrating high potency and selectivity [1]. This quantitative bioactivity is contingent on stereochemical purity and cannot be replicated using the racemic mixture.
| Evidence Dimension | Enantiomeric Purity & Resulting Bioactivity (Ki) |
|---|---|
| Target Compound Data | Racemic mixture (50:50 R:S); not applicable for this bioactivity comparison |
| Comparator Or Baseline | (S)-Boc-azetidine-2-carboxylic acid (CAS 51077-14-6), Purity: ≥ 99.95% (Chiral HPLC). Analog peptide [Aze2]EM-2 Ki = 0.44 nM at μ-opioid receptor |
| Quantified Difference | The single enantiomer (S)-Aze is essential for achieving high-affinity binding (Ki = 0.44 nM); racemate would yield a different, undefined activity profile. |
| Conditions | In vitro radioligand binding assay using [3H]DAMGO on HEK293 cell membranes expressing the human μ-opioid receptor. |
Why This Matters
For medicinal chemistry programs requiring stereochemically pure building blocks to establish reliable structure-activity relationships (SAR), the racemic compound is not a suitable substitute for the enantiopure analog.
- [1] Torino, D., Mollica, A., Pinnen, F., Lucente, G., Feliciani, F., Davis, P., ... & Hruby, V. J. (2009). Synthesis and evaluation of new endomorphin analogues modified at the Pro2 residue. Bioorganic & Medicinal Chemistry Letters, 19(15), 4115-4118. View Source
